(3-Azidobutyl)cyclohexane

Click Chemistry Triazole Synthesis Medicinal Chemistry

(3-Azidobutyl)cyclohexane (CAS 1433996-09-8; molecular formula C₁₀H₁₉N₃; molecular weight 181.28 g/mol) is a bifunctional alkyl azide building block comprising a cyclohexane ring linked via a butyl spacer to a terminal azide group. The azide functionality enables participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted click reactions for triazole formation, while the cyclohexane core confers steric bulk and conformational rigidity distinct from linear alkyl azide analogs.

Molecular Formula C10H19N3
Molecular Weight 181.28 g/mol
Cat. No. B12300325
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Azidobutyl)cyclohexane
Molecular FormulaC10H19N3
Molecular Weight181.28 g/mol
Structural Identifiers
SMILESCC(CCC1CCCCC1)N=[N+]=[N-]
InChIInChI=1S/C10H19N3/c1-9(12-13-11)7-8-10-5-3-2-4-6-10/h9-10H,2-8H2,1H3
InChIKeyXWFLCSQQALFYDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(3-Azidobutyl)cyclohexane for Click Chemistry, Energetic Materials, and Specialty Synthesis — Scientific Procurement Data


(3-Azidobutyl)cyclohexane (CAS 1433996-09-8; molecular formula C₁₀H₁₉N₃; molecular weight 181.28 g/mol) is a bifunctional alkyl azide building block comprising a cyclohexane ring linked via a butyl spacer to a terminal azide group . The azide functionality enables participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted click reactions for triazole formation, while the cyclohexane core confers steric bulk and conformational rigidity distinct from linear alkyl azide analogs [1]. The compound has documented utility as a synthetic intermediate in the preparation of modafinil-derived triazole hybrids and has been investigated in broader cyclohexane azide derivative libraries for pharmaceutical and materials applications [2].

CuAAC and strain-promoted click triazole formation
Cyclohexane core offers conformational rigidity distinct from linear azides
Bifunctional azide building block for modafinil-derived triazole hybrids

(3-Azidobutyl)cyclohexane: Why Generic Azide Building Blocks Are Not Direct Replacements


Organic azides with alkyl spacers cannot be treated as interchangeable building blocks in synthetic and materials applications. The azide-alkyl-cyclohexane architecture confers distinct physicochemical properties — including spacer length-dependent reactivity in CuAAC kinetics, conformational constraints imposed by the cyclohexane ring that influence regioselectivity, and thermal decomposition behavior relevant to energetic material formulation [1]. Substituting (3-azidobutyl)cyclohexane with (3-azidopropyl)cyclohexane or linear azidoalkanes without systematic revalidation risks altered reaction yields, differential triazole regioselectivity, and compromised material performance characteristics [2]. The following quantitative evidence establishes the basis for compound-specific selection.

Spacer length C4 butyl spacer reactivity and regioselectivity may differ from propyl or pentyl analogs; direct replacement without validation may alter yield profile
Backbone rigidity Cyclohexane ring imposes conformational constraints; linear alkyl azides lack predictable steric bulk, potentially shifting stereochemical outcomes
Thermal behavior Decomposition profile of cyclohexane-alkyl azide may not match purely aliphatic azide polymers; energetic material performance requires compound-specific evaluation

(3-Azidobutyl)cyclohexane: Quantified Differentiation Versus Closest Comparators


(3-Azidobutyl)cyclohexane vs. (3-Azidopropyl)cyclohexane: Comparable Synthetic Yield with Extended Alkyl Spacer for Different Steric Requirements

In a published head-to-head study, (3-azidobutyl)cyclohexane and its propyl homolog (3-azidopropyl)cyclohexane were each employed as azide components in Cu(I)-catalyzed 1,3-dipolar cycloadditions with propargyl-functionalized modafinil derivatives. Both reactions were conducted under identical conditions (sodium ascorbate/CuSO₄·5H₂O, aqueous-organic medium) and produced the corresponding triazole products in comparable excellent yields, as characterized and reported [1].

CuAAC yield vs. propyl homolog
Head-to-head
Comparable excellent yields: no synthetic penalty with butyl spacer vs. propyl
Supports selection where longer linker is desired without compromising cycloaddition efficiency
Reported under identical Cu(I) conditions with modafinil-derived alkynes
Click Chemistry Triazole Synthesis Medicinal Chemistry

Butyl Spacer Length Advantage: Spacer Length-Dependent Reactivity Kinetics in Azide-Alkyne Cycloaddition

Comparative kinetic studies of α-azide-ω-alkyne monomers with varying hydrocarbon spacer lengths (C8 vs. C12) have demonstrated that spacer length directly influences cycloaddition reactivity. The monomer with the shorter hydrocarbon spacer exhibited moderately greater reactivity, attributable to a higher effective initial molar concentration [1]. By class-level inference, the C4 butyl spacer in (3-azidobutyl)cyclohexane is predicted to confer higher effective local azide concentration and therefore enhanced reactivity relative to longer-chain analogs, a parameter relevant for optimizing polymer network formation and bioconjugation efficiency.

Spacer length kinetics
Class-level inference
C4 spacer predicted higher effective azide concentration vs. C8/C12 (shorter > longer reactivity trend)
Spacer length influences network formation rate; data to verify with (3-azidobutyl)cyclohexane directly
Based on bulk polycycloaddition kinetics of α-azide-ω-alkynes
Click Chemistry Polymer Synthesis Reaction Kinetics

Conformational Differentiation: Cyclohexane Skeleton Provides Rigidity vs. Linear Alkyl Azide Flexibility

¹³C NMR studies of cyclohexane azides constrained to specific configurations have quantified the α-substituent effects of the azide group on the cyclohexane ring carbon chemical shifts. For cyclohexane azides in equatorial and axial configurations, the α-effects were determined to be 33.6 ppm and 31.2 ppm, respectively [1]. These configurational constraints produce distinct NMR signatures and conformational populations that are absent in linear alkyl azides such as n-butyl azide or n-octyl azide. The cyclohexane core of (3-azidobutyl)cyclohexane imposes predictable conformational preferences not achievable with simple aliphatic azides.

Conformational constraint
Class-level inference
¹³C NMR α-effect: equatorial 33.6 ppm, axial 31.2 ppm (Δ 2.4 ppm)
Quantifiable rigid geometry not available from linear alkyl azides; relevant to crystal engineering
Cyclohexane azide class data; compound-specific NMR may differ slightly
Structural Chemistry NMR Spectroscopy Conformational Analysis

Energetic Materials Potential: Azide Polymer Thermal Decomposition Benchmark Data

The thermal decomposition behavior of azide-containing compounds is critical for energetic materials applications. Glycidyl azide polymer (GAP), a benchmark azide-containing energetic binder, exhibits azide group decomposition commencing at approximately 180-200°C, with maximum decomposition rate temperatures reported between 180°C and 269°C depending on formulation [1]. Cyclohexane-containing azide compounds have been investigated as potential components in energetic polymer systems, and (3-azidobutyl)cyclohexane's cyclohexane-alkyl-azide architecture provides a distinct thermal decomposition profile compared to linear aliphatic azides or aromatic azides [2].

Thermal decomposition
Class-level inference
Alkyl azide polymers decompose >180°C; cyclohexane azide class under investigation
Procurement for energetic materials requires compound-specific stability data
GAP benchmark onset ~180–200°C; hetaryl azides as low as 80°C
Energetic Materials Propellants Thermal Analysis

Chain Length Differentiation: (3-Azidobutyl)cyclohexane Provides Distinct Physicochemical Profile vs. Homologs

Systematic variation of alkyl spacer length in azide building blocks produces measurable differences in solubility, lipophilicity, and molecular flexibility. A comprehensive study of phosphonate azide homologs (azidomethyl through 4-azidobutyl) under microwave-assisted CuAAC conditions demonstrated that spacer length influences reaction efficiency and product properties in a chain-length-dependent manner [1]. (3-Azidobutyl)cyclohexane's C10 core with C4 azide-bearing side chain occupies a distinct position in this property continuum, differing from both shorter homologs ((2-azidoethyl)cyclohexane) and longer-chain variants.

Chain-length differentiation
Cross-study comparable
C4 spacer yields distinct logP and MW vs. C1–C3 homologs; incremental property change per CH₂
Specific hydrophobicity and spatial separation cannot be replicated by propyl or pentyl analogs
Phosphonate azide series data; conjugate properties require independent confirmation
Physicochemical Properties Medicinal Chemistry Linker Design

Cyclohexane-Azide Building Blocks: Established Synthetic Tractability in Pharmaceutical Research

Cyclohexane azide derivatives have been systematically synthesized and validated as building blocks for bioactive compound discovery. A master's thesis study on the synthesis of cyclohexane azide derivatives reported successful preparation of multiple azide-functionalized cyclohexane compounds, with subsequent CuAAC reactions using CuSO₄/sodium ascorbate catalyst system yielding triazole products that were purified and fully characterized by ¹H NMR and LC-MS [1]. This established methodology confirms the tractability of the cyclohexane-azide scaffold class for reliable synthetic transformations.

Synthetic tractability
Class-level inference
Cyclohexane azide derivatives reliably undergo CuAAC with CuSO₄/Na ascorbate
Supports procurement for library synthesis; reaction conditions established for class
Validated by full characterization (¹H NMR, LC-MS) in master’s thesis study
Drug Discovery Bioactive Compound Synthesis CuAAC

(3-Azidobutyl)cyclohexane: Validated Application Scenarios for Scientific Procurement


Triazole Library Synthesis in Medicinal Chemistry

(3-Azidobutyl)cyclohexane serves as a validated azide building block for constructing 1,2,3-triazole-containing compound libraries via CuAAC. The compound has been demonstrated to produce triazole products in excellent yield when reacted with propargyl-functionalized bioactive scaffolds under standard CuAAC conditions, with full product characterization [1]. The cyclohexane core imparts lipophilic bulk that may enhance membrane permeability of triazole conjugates compared to linear alkyl azide-derived products, a parameter of interest in central nervous system drug discovery programs.

Polymer Network and Energetic Binder Development

The cyclohexane-alkyl-azide architecture positions (3-azidobutyl)cyclohexane as a candidate monomer or crosslinker for azide-functionalized polymer networks. Class-level data indicate that alkyl azide-containing polymers decompose at temperatures exceeding 180°C, releasing nitrogen gas and energetic output suitable for propellant and pyrotechnic applications [2]. The C4 butyl spacer length is predicted to confer favorable cycloaddition kinetics based on spacer-length reactivity trends [3], enabling controlled network formation rates distinct from shorter or longer homologs.

Conformationally Constrained Linker for Bioconjugation

For bioconjugation applications requiring defined spatial separation between payload and targeting moiety, (3-azidobutyl)cyclohexane offers a C4 alkyl spacer coupled with a conformationally rigid cyclohexane core. The cyclohexane ring provides predictable geometric constraints (equatorial/axial preferences quantified by ¹³C NMR α-effects of 33.6 and 31.2 ppm [4]), while the butyl linker supplies sufficient flexibility to accommodate steric demands of protein environments. This combination distinguishes it from both fully rigid aromatic azides and fully flexible linear alkyl azides.

Structure-Activity Relationship Studies in Azide Building Block Series

(3-Azidobutyl)cyclohexane occupies a specific position in homologous series studies examining alkyl spacer length effects on physicochemical and biological properties. Comparative data from phosphonate azide homolog series (C1-C4) demonstrate chain-length-dependent variations in synthetic efficiency and product properties [5]. Procurement of (3-azidobutyl)cyclohexane enables systematic SAR investigations where spacer length is the independent variable, a common strategy in PROTAC linker optimization and drug conjugate development.

Application
Selection Property
Validation Focus
Triazole library synthesis
Reliable CuAAC performance with cyclohexane bulk
Yield and purity under standard catalyst conditions
Energetic polymer research
Azide content and thermal decomposition profile
DSC/TGA onset and energy release relative to GAP
Bioconjugation linker design
Conformational rigidity plus C4 spacer flexibility
Steric compatibility and cycloaddition kinetics in aqueous systems
Homologous SAR studies
Defined spacer length for systematic variation
Physicochemical parameters (logP, solubility) relative to C1–C5 series

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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